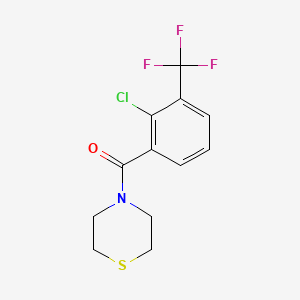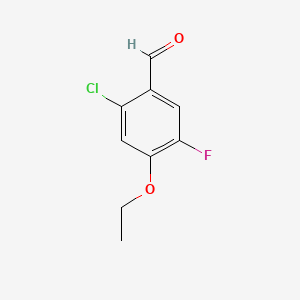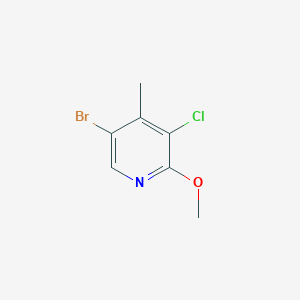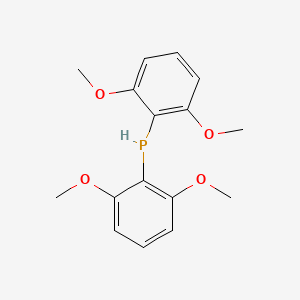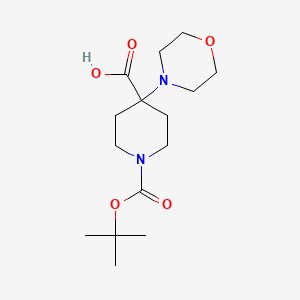
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoro substituent, and a triisopropylsilyl (TIPS) ethynyl group. The trifluoromethanesulfonate (triflate) group is a common leaving group in organic synthesis, making this compound a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the TIPS Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Formation of the Triflate Group: The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group serves as a good leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Cross-Coupling Reactions: The TIPS ethynyl group can participate in cross-coupling reactions such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and copper(I) iodide (CuI) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides or thiols.
Deprotection: Free amine.
Cross-Coupling: Various substituted naphthalenes.
Applications De Recherche Scientifique
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of the fluoro and TIPS ethynyl groups can enhance binding affinity and specificity
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. The presence of the fluoro and TIPS ethynyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the triflate group offers a highly reactive site for nucleophilic substitution, making it a valuable intermediate in organic chemistry.
Propriétés
Formule moléculaire |
C27H35F4NO5SSi |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
[7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H35F4NO5SSi/c1-16(2)39(17(3)4,18(5)6)13-12-21-22(28)11-10-19-14-20(32-25(33)36-26(7,8)9)15-23(24(19)21)37-38(34,35)27(29,30)31/h10-11,14-18H,1-9H3,(H,32,33) |
Clé InChI |
FDSUJGWXUBAMME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C)F)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


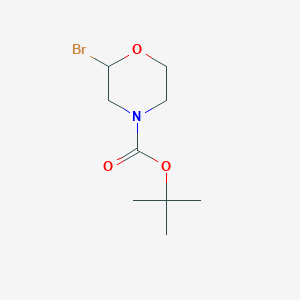
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
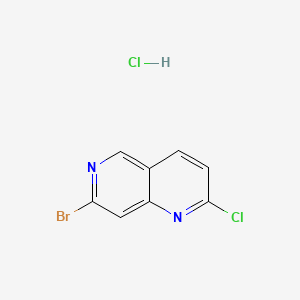

![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)

